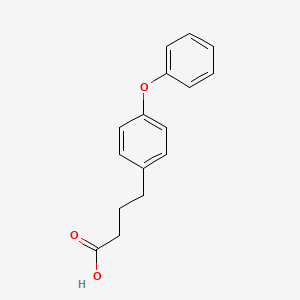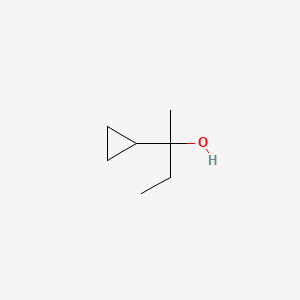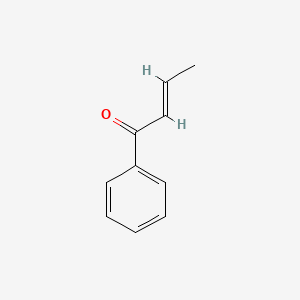
4-(4-Phenoxyphenyl)butanoic acid
Overview
Description
4-(4-Phenoxyphenyl)butanoic acid is an organic compound with the molecular formula C16H16O3 It is characterized by a phenoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-phenylbutyric acid, exhibit inhibitory activity against histone deacetylases (hdacs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell regulation .
Mode of Action
It is suggested that similar compounds, like 4-phenylbutyric acid, interact with their targets (such as hdacs) by ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Biochemical Pathways
Compounds with similar structures, like 4-phenylbutyric acid, are known to influence protein folding pathways . They help in the proper folding of proteins, thereby preventing the accumulation of misfolded proteins, which is a common feature in several neurodegenerative diseases .
Result of Action
Similar compounds like 4-phenylbutyric acid have been shown to protect against endoplasmic reticulum stress-induced neuronal cell death . This suggests that 4-(4-Phenoxyphenyl)butanoic acid may have similar neuroprotective effects.
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
4-(4-Phenoxyphenyl)butanoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to bind to human serum albumin at Sudlow Site II, which is a fatty acid binding site . This interaction suggests that this compound may influence the transport and distribution of fatty acids in the body. Additionally, it exhibits inhibitory activity against histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to protect neuronal cells from endoplasmic reticulum stress-induced cell death by acting as a chemical chaperone . This protective effect is crucial in the context of neurodegenerative diseases, where protein aggregation and misfolding are common pathological features. Furthermore, this compound influences cell signaling pathways and gene expression by inhibiting HDACs, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on proteins, such as human serum albumin, and inhibits the activity of HDACs . This inhibition results in the accumulation of acetylated histones, which can alter gene expression patterns and affect cellular processes. Additionally, the compound’s role as a chemical chaperone helps to prevent the aggregation of misfolded proteins, thereby protecting cells from stress-induced damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its protective effects against protein aggregation and cell death over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against neurodegenerative processes by inhibiting HDACs and acting as a chemical chaperone . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization for therapeutic use. Threshold effects and toxicity studies are essential to determine the safe and effective dosage range for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibitory effect on HDACs influences metabolic flux and metabolite levels by altering gene expression patterns . Additionally, the compound’s interaction with human serum albumin suggests a role in the transport and distribution of fatty acids, which are critical components of cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by its binding to specific transporters and proteins. The compound’s high binding specificity to human serum albumin at Sudlow Site II indicates its potential role in the systemic distribution of fatty acids . This interaction may affect the localization and accumulation of the compound within different tissues, influencing its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its role as a chemical chaperone suggests that it may localize to the endoplasmic reticulum, where it can exert its protective effects against protein aggregation and stress-induced cell death . Understanding the subcellular distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenoxyphenyl)butanoic acid typically involves the reaction of 4-phenoxybenzyl chloride with butanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Phenoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Phenoxyphenyl)butanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 4-Phenylbutanoic acid
- 4-(4-Methoxyphenyl)butanoic acid
- 4-(4-Chlorophenyl)butanoic acid
Comparison: 4-(4-Phenoxyphenyl)butanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
4-(4-phenoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)8-4-5-13-9-11-15(12-10-13)19-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRFJSWHCNPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290087 | |
| Record name | 4-(4-phenoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6958-94-7 | |
| Record name | NSC66450 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-phenoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)





![2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1361554.png)

![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)
![2-[(2-Chlorobenzyl)thio]ethanamine](/img/structure/B1361560.png)



